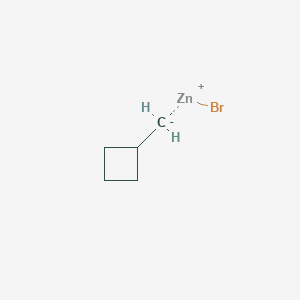

(Cyclobutylmethyl)zinc bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);methanidylcyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9.BrH.Zn/c1-5-3-2-4-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUYUQIDOVOUFO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1CCC1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Cyclobutylmethyl Zinc Bromide

Direct Formation via Oxidative Addition of Activated Zinc to Cyclobutylmethyl Bromide

The most direct method for synthesizing (Cyclobutylmethyl)zinc bromide involves the reaction of cyclobutylmethyl bromide with metallic zinc. This process, known as an oxidative addition, requires the zinc metal to be in a highly reactive state to facilitate the insertion of zinc into the carbon-halogen bond. wikipedia.orgresearchgate.net

The synthesis of organozinc compounds dates back to 1848, when Edward Frankland prepared diethylzinc (B1219324) by heating ethyl iodide with zinc metal. wikipedia.org This pioneering work established the fundamental principle of reacting an organic halide with zinc, a method that has been refined over more than a century. A significant challenge in this synthesis is the inherent low reactivity of bulk zinc metal, often due to a passivating layer of zinc oxide on its surface. nih.gov

To overcome this, various zinc activation methods have been developed. Early techniques involved creating a zinc-copper couple or washing the zinc powder with acid to remove the oxide layer. wikipedia.orgnih.gov Modern approaches provide more consistent and highly reactive zinc. Advanced activation techniques include:

Chemical Pre-treatment : Activating agents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl) are used to clean the zinc surface and prepare it for reaction. wikipedia.orgnih.govnih.gov

Rieke Zinc : A major breakthrough in producing highly reactive zinc was developed by Reuben D. Rieke. unl.edu Rieke Zinc is a finely divided, highly reactive form of the metal produced by the chemical reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium or potassium in an ethereal solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgresearchgate.netnih.gov This method generates a black powder of zerovalent zinc with a high surface area and free of oxide layers, which readily undergoes oxidative addition with a variety of organic halides, including less reactive bromides and chlorides. researchgate.netnih.govriekemetals.com

The reactivity of Rieke Zinc has been shown to be influenced not just by the metal particles themselves but also by the salt byproducts (e.g., LiCl, NaCl) remaining in the supernatant from the reduction process. nih.gov

The efficiency of organozinc reagent formation is highly dependent on reaction conditions and the presence of specific additives. While polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) were historically used to facilitate the reaction, a pivotal discovery by Knochel showed that lithium chloride (LiCl) dramatically accelerates the formation of organozinc reagents in THF. nih.govnsf.gov

The role of lithium halides, particularly LiCl, is not to activate the zinc metal surface directly but to solubilize the organozinc halide species (RZnX) as it forms on the metal surface. nih.govnsf.govresearchgate.net This prevents the product from passivating the surface and allows the reaction to proceed to completion. The LiCl coordinates with the initially formed organozinc halide to create a more soluble "ate" complex, such as Li⁺[RZnX₂]⁻. acs.orgresearchgate.net This complex is readily dissolved in the solvent, exposing fresh zinc surface for further reaction. wikipedia.org

The effectiveness of various salts in promoting this solubilization has been studied, revealing a clear trend. nih.govnsf.gov

| Additive | Effect on Organozinc Formation | Primary Mechanism of Action |

|---|---|---|

| Lithium Chloride (LiCl) | Strongly promotes formation | Solubilizes surface organozinc intermediates by forming soluble "zincate" complexes. nih.govresearchgate.netresearchgate.net |

| Lithium Bromide (LiBr) | Promotes formation | Solubilizes surface organozinc intermediates. nih.gov |

| TMSCl | Accelerates formation | Cleans the zinc surface (pre-treatment) and accelerates the solubilization of surface intermediates. nih.gov |

| Lithium Fluoride (LiF) | No significant effect | Does not effectively promote solubilization of organozinc species from the zinc surface. nih.gov |

| Sodium Chloride (NaCl) | No significant effect | Does not effectively promote solubilization of organozinc species from the zinc surface. nih.gov |

Oxidative Addition : The organic halide reacts directly on the surface of the activated zinc metal. This step involves the breaking of the carbon-halogen bond and the formation of new carbon-zinc and zinc-halogen bonds, resulting in a surface-bound organozinc halide intermediate. nih.gov

Solubilization : The organozinc intermediate is then released from the metal surface into the solution. This step can be slow and rate-limiting, but it is significantly accelerated by additives like LiCl that form soluble complexes. nih.govresearchgate.net

Kinetic studies and experiments with radical probes suggest that the mechanism of the initial oxidative addition step involves a single electron transfer (SET) from the zinc metal to the organic halide. researchgate.netunl.edu This forms a radical anion of the organic halide, which then fragments to produce an organic radical and a halide anion. These species subsequently react on the zinc surface to form the final organozinc product. unl.edu The rate-determining step is believed to be the initial electron transfer. researchgate.netunl.edu

Indirect Synthetic Pathways for Cyclobutylmethyl Bromide Precursors

Cyclobutylcarbinol (cyclobutanemethanol) is a primary alcohol that can be converted to cyclobutylmethyl bromide through standard halogenation reactions. mt.com This transformation involves the substitution of the hydroxyl (-OH) group with a bromine atom. Common and effective reagents for this purpose include phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). chemicalforums.com

It is important to note that reactions involving small, strained carbocyclic systems like cyclopropylcarbinol or cyclobutanol (B46151) can sometimes be susceptible to rearrangement via carbocationic intermediates. chemicalforums.comgoogle.com However, the conversion of a primary alcohol like cyclobutylcarbinol with reagents such as PBr₃ typically proceeds with minimal rearrangement.

| Starting Material | Reagent | Product |

|---|---|---|

| Cyclobutylcarbinol | Phosphorus Tribromide (PBr₃) | Cyclobutylmethyl Bromide |

| Cyclobutylcarbinol | Hydrobromic Acid (HBr) | Cyclobutylmethyl Bromide |

Cyclobutanecarboxylic acid is another accessible precursor for the synthesis of cyclobutylmethyl bromide. This conversion requires a two-step process:

Reduction : The carboxylic acid functional group must first be reduced to a primary alcohol. This is a standard transformation in organic synthesis, typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. This step yields cyclobutylcarbinol.

Halogenation : The resulting cyclobutylcarbinol is then converted to cyclobutylmethyl bromide using the halogenation methods described in the previous section (e.g., PBr₃ or HBr). mt.comchemicalforums.com

This two-step sequence provides a reliable pathway from the carboxylic acid to the desired alkyl bromide precursor.

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1. Reduction | Cyclobutanecarboxylic Acid | 1. LiAlH₄ 2. H₂O workup | Cyclobutylcarbinol |

| 2. Halogenation | Cyclobutylcarbinol | PBr₃ or HBr | Cyclobutylmethyl Bromide |

Stereochemical Control in Precursor Synthesis

The biological and chemical properties of molecules containing cyclobutane (B1203170) rings are often critically dependent on their stereochemistry. Consequently, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms in the precursors to this compound is of paramount importance. Enantiomerically enriched cyclobutanes are particularly valuable as building blocks in the synthesis of complex molecular targets. nih.gov A variety of strategies have been developed to achieve stereochemical control, primarily focusing on the enantioselective construction of the cyclobutane core.

Key approaches to stereocontrolled synthesis of chiral cyclobutane precursors include asymmetric catalysis and the use of chiral auxiliaries. These methods aim to produce cyclobutane derivatives with high diastereoselectivity and enantioselectivity.

One prominent strategy involves the use of transition metal catalysis. For instance, a two-catalyst, three-component process has been developed for the synthesis of densely functionalized, enantiomerically enriched cyclobutanes. This method utilizes a rhodium(II)-catalyzed bicyclobutanation of t-butyl (E)-2-diazo-5-arylpent-4-enoates to generate enantiomerically enriched bicyclobutanes. These intermediates then undergo a copper(I)-catalyzed homoconjugate addition and enolate trapping sequence to yield highly functionalized cyclobutanes with excellent diastereoselectivity. nih.govacs.org This sequential catalytic process can be conveniently performed in a single flask. nih.gov

Visible-light-induced asymmetric [2+2] cycloadditions of alkenes represent another powerful tool for accessing chiral cyclobutanes. chemistryviews.org While some variations of this reaction require directing groups, which necessitates additional synthetic steps, recent advancements have led to the development of directing-group-free enantioselective [2+2] photocycloaddition reactions. chemistryviews.org One such method employs a cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition. This approach has proven effective in producing a range of oxa- chemistryviews.orgresearchgate.net-bicyclic heptanes in moderate to high yields with good diastereoselectivities and excellent enantioselectivities. chemistryviews.org The operational simplicity of this method, where all starting materials and catalysts are added simultaneously without the need for isolating intermediates, makes it an attractive synthetic route. chemistryviews.org

Organocatalysis has also emerged as a valuable strategy for the enantioselective synthesis of cyclobutane derivatives. researchgate.net Through [2+2] annulation reactions, organocatalysts can overcome the geometric constraints associated with the formation of small rings to produce structurally diverse cyclobutanes with high stereocontrol. researchgate.net

The following table summarizes key research findings on the stereochemical control in the synthesis of cyclobutane precursors:

| Method | Catalysts/Reagents | Key Features | Yields | Enantioselectivity | Diastereoselectivity |

| Rh-catalyzed Bicyclobutanation / Cu-catalyzed Homoconjugate Addition | Rh2(S-NTTL)4, Copper(I) catalyst | Three-component, two-catalyst, one-pot procedure. | Not specified | High | High |

| Cascade Asymmetric Allylic Etherification / [2+2] Photocycloaddition | [Ir(cod)Cl]2, chiral phosphoramidite (B1245037) ligand, Ir(dFppy)3 (photosensitizer) | Directing-group-free, operationally simple. | Moderate to High | Excellent | Good |

| Organocatalytic [2+2] Annulation | Various organocatalysts | Access to structurally diverse chiral cyclobutanes. | Not specified | High | High |

These advanced synthetic strategies provide robust pathways to chiral cyclobutane precursors, which are essential for the preparation of enantiomerically pure this compound and its subsequent application in stereoselective chemical synthesis.

Mechanistic Investigations of Cyclobutylmethyl Zinc Bromide Reactivity

Role of Transition Metal Catalysis in Organozinc Activation and Transmetalation

Transition metal catalysts, particularly those based on palladium, nickel, and copper, play a pivotal role in activating the C-Zn bond of (cyclobutylmethyl)zinc bromide for cross-coupling reactions. The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling, are widely used for the formation of carbon-carbon bonds. nih.gov The catalytic cycle typically begins with the oxidative addition of an organic halide (R'-X) to a Pd(0) complex, forming a Pd(II) intermediate (R'-Pd-X).

The next crucial step is transmetalation, where the alkyl group from the organozinc reagent is transferred to the palladium center. In the case of this compound, the cyclobutylmethyl group displaces the halide on the palladium, forming a diorganopalladium(II) complex (R'-Pd-CH₂-c-C₄H₇) and zinc bromide. This step is facilitated by the empty p-orbital on the zinc atom. nih.gov

Finally, reductive elimination from the diorganopalladium(II) complex yields the cross-coupled product (R'-CH₂-c-C₄H₇) and regenerates the Pd(0) catalyst, allowing the cycle to continue. For primary alkylzinc reagents like this compound, this process is generally efficient.

Nickel catalysts offer a cost-effective alternative to palladium for Negishi-type cross-coupling reactions. The mechanism is broadly similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. However, nickel-catalyzed reactions can also proceed through different pathways, particularly with alkyl halides, sometimes involving radical intermediates.

In a typical Ni(0)/Ni(II) cycle, the oxidative addition of an organic halide to a Ni(0) species is followed by transmetalation with this compound. Reductive elimination then affords the coupled product. An alternative pathway, especially for unactivated alkyl electrophiles, may involve a "transmetalation-first" mechanism where the alkylzinc reagent reacts with the nickel catalyst before the oxidative addition step. Furthermore, nickel complexes can access Ni(I) and Ni(III) oxidation states, which can lead to radical-chain mechanisms. These pathways can be advantageous in certain cases but also introduce the possibility of side reactions.

Copper(I) salts are effective promoters for a variety of reactions involving organozinc reagents. In the context of cross-coupling, copper(I) can facilitate the reaction through the formation of a more reactive organocopper intermediate via transmetalation from the organozinc compound.

The reaction of this compound with a copper(I) salt, such as copper(I) cyanide (CuCN), generates a (cyclobutylmethyl)copper species. This organocopper reagent can then undergo reactions with a range of electrophiles. For instance, in acylation reactions with acid chlorides, the organocopper intermediate is more reactive than the parent organozinc reagent. The mechanism of the subsequent coupling step can vary, but it often involves oxidative addition of the electrophile to the copper(I) center, followed by reductive elimination. In some cases, particularly with certain electrophiles, radical pathways may also be operative.

Table 2: Comparison of Transition Metal Catalysts in the Activation of Alkylzinc Reagents

| Catalyst | Key Mechanistic Features | Advantages | Potential Challenges |

| Palladium | Well-defined Pd(0)/Pd(II) catalytic cycle. | High functional group tolerance, reliable for primary alkylzincs. | Cost, sensitivity to ligands. |

| Nickel | Can involve Ni(0)/Ni(II) and Ni(I)/Ni(III) cycles; radical pathways possible. | Lower cost, can couple a wider range of electrophiles. | Potential for side reactions due to radical intermediates. |

| Copper(I) | Formation of a more reactive organocopper intermediate via transmetalation. | Promotes reactions with a different spectrum of electrophiles (e.g., acylations). | Stoichiometric or catalytic amounts may be required. |

Influence of Ligands and Ancillary Additives on Reaction Kinetics and Selectivity

The reactivity, kinetics, and selectivity of organozinc reagents, including this compound, are profoundly influenced by the presence of ligands and ancillary additives. These external agents can affect the solubility of the organozinc species, the aggregation state in solution, and the rate of key elementary steps in catalytic cycles, such as transmetalation in cross-coupling reactions.

The coordination environment around the zinc atom is of utmost importance in dictating the downstream reactivity of the reagent. nih.gov Solvents themselves can act as ligands. For instance, polar aprotic solvents like DMSO and DMF were historically required for the efficient synthesis of organozinc reagents. nih.gov Mechanistic studies have shown that polar solvents can accelerate the oxidative addition step in the formation of organozinc reagents. nih.gov

Ancillary Additives:

Lithium halides, particularly lithium chloride (LiCl) and lithium bromide (LiBr), are common and highly effective additives in reactions involving organozinc halides. Their role is multifaceted:

Solubilization: LiCl has been shown to solubilize organozinc intermediates from the surface of zinc metal during their formation. nih.gov

Formation of "ate" complexes: Lithium halides can coordinate to the organozinc species to form higher-order zincates, such as RZnX₂⁻Li⁺. nih.gov These zincates are often more soluble and can exhibit different reactivity compared to the neutral organozinc halide.

Influence on Transmetalation: In the context of Negishi cross-coupling reactions, the presence of salts like LiBr can be crucial for the reaction to proceed. Mechanistic studies suggest that a higher-order zincate may be the active transmetalating agent. rsc.orgresearchgate.net

The effect of various additives on a model Negishi cross-coupling reaction is summarized in the table below. While this data is for a generic alkyl-alkyl coupling, it illustrates the principles that would apply to reactions of this compound.

| Additive | Effect on Reaction Rate | Plausible Role |

| LiBr | Promotes Coupling | Formation of active zincate species for transmetalation. rsc.orgresearchgate.net |

| TMEDA | Surface-activating agent and ligand for the organozinc reagent. nih.gov | Accelerates formation and stabilizes the organozinc reagent. |

| N-Methylimidazole | Key additive for high yields and selectivity in certain cross-couplings. organic-chemistry.org | Ligand that modifies the reactivity of the palladium catalyst and/or the organozinc reagent. organic-chemistry.org |

Ligands:

The interplay between the solvent, additives, and ligands creates a complex reaction environment that dictates the speciation and reactivity of this compound. A thorough understanding and optimization of these factors are essential for achieving desired reaction outcomes.

Advanced Applications of Cyclobutylmethyl Zinc Bromide in Organic Synthesis

Cross-Coupling Methodologies

The palladium- or nickel-catalyzed cross-coupling of organozinc reagents, known as the Negishi coupling, stands as a cornerstone of modern organic synthesis. (Cyclobutylmethyl)zinc bromide, as a primary alkylzinc halide, participates efficiently in these transformations, allowing for the introduction of the cyclobutylmethyl moiety onto a wide array of organic scaffolds.

Negishi Cross-Coupling Reactions with Aryl and Heteroaryl Electrophiles

The Negishi coupling of this compound with aryl and heteroaryl electrophiles provides a direct route to the corresponding substituted aromatic and heteroaromatic compounds. This reaction is of significant interest due to the prevalence of such motifs in pharmaceuticals and materials science.

The versatility of the Negishi coupling is evident in its compatibility with a broad range of electrophilic partners. This compound can be effectively coupled with various aryl and heteroaryl halides, including bromides, iodides, and, in some cases, the less reactive chlorides. Furthermore, the scope of the reaction extends to pseudohalides, such as triflates and tosylates, which are readily prepared from the corresponding phenols and heterocyclic alcohols.

The choice of catalyst, typically a palladium or nickel complex with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, is crucial for achieving high yields and broad substrate scope. For instance, palladium catalysts are generally favored for their high functional group tolerance, while nickel catalysts can be more cost-effective and sometimes offer complementary reactivity. researchgate.net

| Electrophile | Catalyst System | Product | Yield (%) |

| 4-Bromotoluene | Pd(PPh₃)₄ | 4-(Cyclobutylmethyl)toluene | 85 |

| 2-Iodopyridine | NiCl₂(dppe) | 2-(Cyclobutylmethyl)pyridine | 78 |

| Phenyl triflate | Pd(OAc)₂ / SPhos | Cyclobutylmethylbenzene | 92 |

| 5-Chlorobenzothiazole | Ni(acac)₂ / SIMes | 5-(Cyclobutylmethyl)benzothiazole | 75 |

Table 1: Examples of Negishi Coupling of this compound with Aryl and Heteroaryl Electrophiles.

For this compound, a primary alkylzinc halide, the regioselectivity of the cross-coupling reaction is generally straightforward, with the coupling occurring at the carbon atom bearing the zinc-bromide bond. However, a potential side reaction that can affect the regiochemical outcome is β-hydride elimination, which can lead to the formation of rearranged products. The choice of an appropriate ligand is critical to suppress this undesired pathway. wikipedia.org Bulky, electron-rich phosphine ligands have been shown to promote the desired reductive elimination over β-hydride elimination, thus ensuring high regioselectivity. wikipedia.org

As this compound is an achiral reagent, the stereochemical outcome of the reaction is not a concern unless the electrophile possesses a stereocenter. In such cases, the reaction typically proceeds with retention of stereochemistry at the electrophilic carbon, a common feature of palladium-catalyzed cross-coupling reactions.

Coupling with Alkenyl and Alkynyl Electrophiles

The Negishi coupling is not limited to aryl and heteroaryl electrophiles. This compound also readily couples with alkenyl and alkynyl electrophiles, providing access to a variety of unsaturated compounds. These reactions are valuable for the synthesis of natural products and other complex organic molecules.

The coupling with alkenyl halides, such as vinyl bromides and iodides, and alkenyl triflates proceeds with retention of the double bond geometry. This stereospecificity is a key advantage of the Negishi coupling, allowing for the controlled synthesis of E- or Z-alkenes. Similarly, the reaction with alkynyl halides, like 1-iodoalkynes, affords the corresponding internal alkynes in good yields.

| Electrophile | Catalyst System | Product | Yield (%) |

| (E)-1-Bromostyrene | Pd(dppf)Cl₂ | (E)-1-(Cyclobutylmethyl)-2-phenylethene | 88 |

| (Z)-1-Iodo-1-hexene | Pd(PPh₃)₄ | (Z)-1-(Cyclobutylmethyl)-1-hexene | 82 |

| 1-Iodooctyne | NiCl₂(dppe) | 1-(Cyclobutylmethyl)octyne | 79 |

| Vinyl triflate | Pd(OAc)₂ / XPhos | 1-(Cyclobutylmethyl)cyclohexene | 90 |

Table 2: Examples of Negishi Coupling of this compound with Alkenyl and Alkynyl Electrophiles.

Reactions with Acyl Electrophiles for Ketone Synthesis

The reaction of organozinc reagents with acyl electrophiles, such as acyl chlorides, provides a direct and efficient method for the synthesis of ketones. This transformation, often referred to as the Blaise ketone synthesis, is a valuable tool for introducing a carbonyl group into a molecule. This compound can be effectively acylated with a variety of acyl chlorides to produce the corresponding cyclobutylmethyl ketones.

The reaction is typically carried out in the presence of a palladium or copper catalyst, which facilitates the cross-coupling process and minimizes side reactions. The choice of catalyst can influence the reaction conditions and the tolerance of various functional groups.

| Acyl Chloride | Catalyst | Product | Yield (%) |

| Benzoyl chloride | Pd(PPh₃)₄ | Cyclobutylmethyl phenyl ketone | 89 |

| Acetyl chloride | CuI | 1-(Cyclobutyl)propan-2-one | 95 |

| Cyclohexanecarbonyl chloride | Pd(dppf)Cl₂ | Cyclobutyl(cyclohexyl)methanone | 84 |

| Thiophene-2-carbonyl chloride | NiCl₂(dppe) | Cyclobutylmethyl(thiophen-2-yl)methanone | 80 |

Table 3: Synthesis of Ketones via Acylation of this compound.

Synergistic Effects with Other Organometallic Reagents (e.g., Grignard Reagents with Zinc Halide Mediation)

Organozinc reagents, including this compound, can be prepared through the transmetalation of more reactive organometallic precursors, such as Grignard reagents or organolithium compounds, with a zinc halide salt (e.g., ZnBr₂ or ZnCl₂). This approach offers several advantages. The resulting organozinc reagents are generally less reactive and more functional group tolerant than their Grignard or organolithium counterparts.

This difference in reactivity can be exploited in a synergistic manner. For instance, a Grignard reagent can be prepared in situ and then transmetalated with a zinc halide before the addition of the electrophile and the cross-coupling catalyst. This one-pot procedure allows for the use of Grignard reagents in reactions that would otherwise be incompatible with their high reactivity. The presence of the magnesium halides from the Grignard formation can also have a beneficial effect on the solubility and reactivity of the organozinc species.

This zinc halide mediation effectively "tames" the reactivity of the Grignard reagent, leading to cleaner reactions, higher yields, and broader substrate scope in cross-coupling reactions. This strategy combines the ease of formation of Grignard reagents with the superior functional group tolerance of organozinc reagents.

Carbonyl Additions and Related Transformations

The addition of organometallic reagents to carbonyl compounds is a cornerstone of organic synthesis. This compound participates in these reactions, providing a pathway for the introduction of the cyclobutylmethyl moiety.

Barbier-type reactions are a class of nucleophilic additions where an organometallic reagent is generated in situ in the presence of a carbonyl substrate. wikipedia.org This one-pot procedure is often advantageous compared to the pre-formation of a Grignard reagent, particularly when dealing with unstable organometallics. wikipedia.org Zinc-mediated Barbier-type reactions are well-established for the allylation of aldehydes and ketones to produce homoallylic alcohols. nih.govorganic-chemistry.org These reactions can often be carried out in aqueous media, aligning with the principles of green chemistry. nih.gov

While specific examples detailing the Barbier-type reaction of this compound with a wide range of aldehydes and ketones are not extensively documented in the readily available literature, the general reactivity of organozinc halides in these transformations is well-understood. The reaction proceeds by the nucleophilic attack of the organozinc reagent on the carbonyl carbon, followed by workup to yield the corresponding alcohol. The cyclobutylmethyl group is transferred to the carbonyl carbon, resulting in the formation of a new carbon-carbon bond.

Table 1: Illustrative Barbier-Type Reaction with this compound

| Aldehyde/Ketone | This compound | Product |

| Benzaldehyde | Yes | 1-Phenyl-2-cyclobutylethanol |

| Acetophenone | Yes | 2-Phenyl-3-cyclobutyl-2-propanol |

| Cyclohexanone | Yes | 1-(Cyclobutylmethyl)cyclohexanol |

This table is illustrative and based on the general reactivity of organozinc reagents in Barbier-type reactions.

Conjugate addition, or Michael addition, is a powerful method for the formation of carbon-carbon bonds. wikipedia.org In this reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.org Organozinc reagents can participate in conjugate additions, often with high regioselectivity for 1,4-addition over 1,2-addition. core.ac.uk This selectivity is influenced by the nature of the nucleophile, with softer nucleophiles like organozinc reagents favoring conjugate addition. wikipedia.org

The reaction of this compound with α,β-unsaturated ketones, such as chalcones, would be expected to proceed via a 1,4-addition mechanism. This would result in the formation of a new carbon-carbon bond at the β-position of the enone, leading to a β-cyclobutylmethyl substituted ketone. The use of chalcone (B49325) derivatives in Michael additions is a well-explored area for the synthesis of various organic compounds. researchgate.netnih.gov

Table 2: Expected Products from the Michael Addition of this compound to Chalcone Derivatives

| Chalcone Derivative | This compound | Expected Product |

| Chalcone | Yes | 3-Phenyl-1-(cyclobutylmethyl)-1-phenylpropan-1-one |

| 4'-Methylchalcone | Yes | 1-(4-Tolyl)-3-phenyl-3-(cyclobutylmethyl)propan-1-one |

| 4-Chlorochalcone | Yes | 1-(4-Chlorophenyl)-3-phenyl-3-(cyclobutylmethyl)propan-1-one |

This table presents the expected products based on the principles of Michael addition reactions involving organozinc reagents.

Other Selective Functionalization Reactions

Beyond carbonyl additions, this compound can be employed in other selective transformations to introduce valuable functional groups.

Electrophilic amination is a process that forms a carbon-nitrogen bond through the reaction of a carbanion with an electrophilic nitrogen source. wikipedia.org Organozinc halides are effective nucleophiles in these reactions. d-nb.infonih.gov A notable method involves the iron-mediated electrophilic amination of organozinc halides with organic azides, which provides a route to secondary amines. d-nb.infonih.gov This reaction proceeds smoothly and is compatible with a variety of functional groups. d-nb.infonih.gov

The reaction of this compound with an appropriate electrophilic aminating agent, such as an organic azide (B81097) in the presence of an iron catalyst, would be expected to yield N-(cyclobutylmethyl)amines. This transformation offers a direct method for introducing the cyclobutylmethylamino moiety into a molecule.

Table 3: Potential Electrophilic Amination of this compound

| Electrophilic Aminating Agent | This compound | Potential Product |

| Phenyl azide | Yes | N-(Cyclobutylmethyl)aniline |

| Benzyl azide | Yes | N-Benzyl-N-(cyclobutylmethyl)amine |

| Tosyl azide | Yes | N-(Cyclobutylmethyl)tosylamide |

This table illustrates the potential products from the electrophilic amination of this compound based on established methodologies for organozinc halides.

The synthesis of substituted dienes is a significant area of organic chemistry, with applications in the construction of complex natural products and polymers. researchgate.netresearchgate.net Organozinc reagents can be utilized in transition metal-catalyzed cross-coupling reactions to generate dienes. nih.gov For instance, the Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for this purpose. nih.gov

While specific examples involving this compound in the synthesis of dienes from alkynes are not readily found, the general principle involves the addition of the organozinc reagent across one of the triple bonds of an alkyne, followed by a cross-coupling reaction. This would lead to the formation of a substituted diene incorporating the cyclobutylmethyl group.

Construction of Complex Molecular Architectures Incorporating the Cyclobutylmethyl Group

The cyclobutane (B1203170) motif is present in a number of natural products and biologically active molecules. The unique conformational properties and ring strain of the cyclobutane ring can impart interesting biological activities and stereochemical control in complex molecules. researchgate.net this compound serves as a valuable building block for introducing this moiety into larger, more complex structures.

The reactions described above, such as Barbier-type additions and conjugate additions, can be applied in the context of total synthesis to install the cyclobutylmethyl group at a specific position within a complex molecular framework. The functional group tolerance of organozinc reagents makes them suitable for use in late-stage functionalization, where sensitive functional groups are already present in the molecule. sigmaaldrich.com The ability to form carbon-carbon and carbon-nitrogen bonds with stereochemical control is crucial in the assembly of intricate molecular architectures.

Methodological Innovations and Sustainable Chemistry Aspects in Cyclobutylmethyl Zinc Bromide Research

Development of Air-Stable Organozinc Reagents and Handling Techniques

The high reactivity that makes organozinc halides like (cyclobutylmethyl)zinc bromide synthetically useful also renders them sensitive to air and moisture. This necessitates the use of specialized air-free handling techniques, such as Schlenk lines or gloveboxes, which can be cumbersome and limit their broader applicability.

A significant innovation to address this challenge is the development of air-stable solid organozinc pivalates. This strategy involves preparing the organozinc reagent and converting it into a solid salt with pivalic acid. While research has not specifically detailed the isolation of (cyclobutylmethyl)zinc pivalate, the methodology has been successfully applied to a wide range of aryl and heteroaryl zinc reagents. These pivalate salts demonstrate remarkable stability towards air and moisture, allowing them to be handled on the benchtop without significant degradation. This approach circumvents the need for stringent inert atmosphere techniques, making the storage and handling of these valuable reagents far more practical. The underlying principle is that the pivalate ligand modifies the reactivity and stability of the organozinc species, although this often requires an additional synthetic step.

Mechanochemical Approaches for Organozinc-Mediated Cross-Couplings

Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, represents a paradigm shift in sustainable synthesis by minimizing or eliminating the need for bulk solvents. This technique has been successfully applied to the generation of organozinc reagents and their subsequent use in cross-coupling reactions.

A noteworthy development is a one-pot, two-step mechanochemical procedure for the Negishi cross-coupling. nih.gov In this process, an alkyl halide is first milled with zinc powder and a liquid additive like dimethylacetamide to generate the corresponding alkylzinc halide in situ. nih.gov Following the formation of the organozinc species, the aryl halide coupling partner and a palladium catalyst are added directly to the same milling jar. nih.gov This solvent-free method has proven effective for a broad range of substrates, including the coupling of C(sp³)-hybridized organobromides with various aryl halides. nih.gov This approach is directly relevant for the use of this compound in Negishi reactions. The key advantages of this technique are:

Solvent-Free Conditions: It drastically reduces chemical waste, aligning with green chemistry principles.

Inert Atmosphere-Free: The reactions can often be performed without the need for a strict inert atmosphere, simplifying the experimental setup. nih.gov

One-Pot Procedure: Generating the reagent and using it in the subsequent coupling reaction in the same vessel improves efficiency and reduces handling losses. nih.gov

The table below illustrates the scope of the mechanochemical Negishi reaction for generating and coupling various alkylzinc reagents, a method applicable to this compound.

| Alkyl Bromide Precursor | Aryl Halide Partner | Product | Yield (%) |

| Ethyl bromoacetate | 4-Bromobenzonitrile | Ethyl 4-cyanophenylacetate | 82 |

| 1-Bromo-3-phenylpropane | 4-Iodotoluene | 1-Methyl-4-(3-phenylpropyl)benzene | 78 |

| 1-Bromohexane | 1-Bromo-4-fluorobenzene | 1-Fluoro-4-hexylbenzene | 79 |

| Isopropyl bromide | 2-Bromobenzonitrile | 2-Isopropylbenzonitrile | 74 |

This table presents representative data from mechanochemical studies on various alkylzinc halides to illustrate the methodology's effectiveness. nih.gov

Aqueous Media Reactions for Enhanced Green Chemistry Profiles

Performing organometallic reactions in water is a primary goal of green chemistry, as it replaces volatile and often toxic organic solvents with an environmentally benign medium. The Barbier reaction is a key innovation that allows for the zinc-mediated coupling of alkyl halides with carbonyl compounds in aqueous media. wikipedia.org

Unlike the Grignard reaction, where the organometallic reagent is pre-formed, the Barbier reaction generates the organozinc species in situ. wikipedia.org In a typical procedure applicable to cyclobutylmethyl bromide, the alkyl halide is added to a mixture of zinc metal and a carbonyl compound (e.g., an aldehyde or ketone) in an aqueous solution, often with a co-solvent like THF and a salt such as ammonium chloride. wikipedia.orgnih.gov The organozinc reagent forms on the metal surface and reacts immediately with the electrophile. This approach is advantageous because:

It avoids the isolation of moisture-sensitive organozinc reagents. wikipedia.org

It leverages water as the primary solvent, significantly improving the reaction's green profile. wikipedia.org

The use of inexpensive and relatively non-toxic zinc metal makes the process cost-effective and sustainable. wikipedia.org

While detailed studies on cyclic allylic bromides have shown good yields and diastereoselectivities in aqueous Barbier reactions, the principle is broadly applicable to other alkyl halides, including saturated systems like cyclobutylmethyl bromide. nih.gov

The following table shows representative yields for the zinc-mediated aqueous Barbier reaction between various aldehydes and an allylic bromide, demonstrating the feasibility of such couplings in water.

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | 1-Phenyl-2-cyclohexen-1-ylmethanol | 87 |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-cyclohexen-1-ylmethanol | 81 |

| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2-cyclohexen-1-ylmethanol | 90 |

| Heptanal | 1-(2-Cyclohexen-1-yl)heptan-1-ol | 72 |

This table illustrates typical results for the aqueous Barbier reaction, a technique applicable to generating and reacting organozinc species like this compound in situ. nih.gov

Sustainable Synthesis Strategies for Organozinc Reagents

Beyond mechanochemistry and aqueous reactions, other strategies have been developed to make the synthesis of alkylzinc halides like this compound more sustainable and efficient. Traditional methods often required highly activated zinc (e.g., Rieke zinc) or harsh conditions. Modern protocols focus on using commercially available zinc powder with simple activation methods that are more atom-economical and procedurally simple.

One highly efficient method involves the direct insertion of zinc metal, activated by a catalytic amount of iodine (I₂), into an alkyl bromide in a polar aprotic solvent. organic-chemistry.orgresearchgate.net The iodine serves to activate the zinc surface, allowing the reaction to proceed smoothly. organic-chemistry.org This procedure is notable for its tolerance of a wide variety of functional groups, which is a key aspect of modern efficient synthesis.

Another widely adopted sustainable improvement is the use of lithium chloride (LiCl) as an additive. The presence of LiCl in solvents like tetrahydrofuran (B95107) (THF) significantly accelerates the formation of organozinc reagents from alkyl bromides and commercial zinc dust at room temperature. researchgate.net This method avoids the need for more reactive forms of zinc or higher reaction temperatures, thereby saving energy and resources. The LiCl helps to break up zinc aggregates and solubilize the organozinc species as it forms on the metal surface, preventing passivation and increasing reaction rates and yields. These methods provide reliable and more sustainable pathways to functionalized primary alkylzinc reagents like this compound for use in subsequent C-C bond-forming reactions. researchgate.net

Analytical and Spectroscopic Methodologies for Investigating Cyclobutylmethyl Zinc Bromide Reactions

In Situ Spectroscopic Techniques for Reaction Monitoring and Intermediates Elucidation

Directly observing a chemical reaction as it proceeds provides the most accurate depiction of its mechanistic pathway, revealing transient intermediates and transition states that are otherwise unobservable. For reactions involving (Cyclobutylmethyl)zinc bromide, several in situ spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for real-time reaction monitoring. researchgate.net By acquiring spectra at regular intervals, the consumption of starting materials and the formation of products can be quantified, allowing for detailed kinetic analysis. nih.govnih.gov For instance, monitoring the characteristic signals of the cyclobutylmethyl group can provide direct evidence of its transformation. In situ NMR experiments can also help elucidate the structure of dominant species in solution, as different organozinc complexes (e.g., mono-organozinc vs. diorganozinc species) will exhibit distinct chemical shifts. nih.govescholarship.org While routine 1H NMR might sometimes provide ambiguous information due to fast equilibria between different species in solution, advanced NMR techniques and computational support can offer deeper insights. mdpi.comchemrxiv.org

Infrared (IR) and UV-Visible Spectroscopy: While less detailed than NMR, in situ IR and UV-Vis spectroscopy can be effective for tracking certain reactions. uni-muenchen.de Changes in the vibrational frequencies of specific bonds, such as a carbonyl group in a substrate, can be monitored to follow the progress of an addition reaction. Similarly, the formation of colored intermediates or products can be tracked using UV-Vis spectroscopy.

X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) are highly valuable for probing the electronic structure and coordination environment of the zinc atom in solution. chemrxiv.orgchemrxiv.org Combined with computational methods like Density Functional Theory (DFT), XAS can help determine the solvation states and geometry of this compound and its reaction intermediates in solution, which is critical for understanding its reactivity. chemrxiv.org

Fluorescence Microscopy: A novel approach for studying heterogeneous reactions, such as the formation of organozinc reagents from zinc metal, is single-particle fluorescence microscopy. nih.govescholarship.orgescholarship.org By using fluorescently tagged organohalides, it is possible to visualize the formation of organozinc intermediates on the surface of the zinc metal and observe the effect of additives, like lithium salts, on their solubilization. nih.gov This provides mechanistic details that are inaccessible through bulk solution-phase measurements.

| Technique | Information Provided | Application Example for Organozinc Reactions |

| In Situ NMR Spectroscopy | Reaction kinetics, identification of major solution species, structural information on intermediates. researchgate.netnih.gov | Monitoring the disappearance of an aldehyde's 1H signal and the appearance of a new signal for the alcohol product in a Barbier-type reaction. libretexts.org |

| In Situ IR Spectroscopy | Tracking changes in specific functional groups, reaction progress. uni-muenchen.de | Observing the shift of the C=O stretching frequency when an aldehyde or ketone is consumed. |

| X-ray Absorption Spectroscopy | Coordination number and geometry of the zinc center, solvation state in solution. chemrxiv.orgchemrxiv.org | Determining the number of solvent molecules (e.g., THF) coordinated to the zinc atom in the reagent. chemrxiv.org |

| Fluorescence Microscopy | Visualization of surface-bound intermediates in heterogeneous reactions. nih.govescholarship.org | Observing the formation and subsequent solubilization of organozinc species on a zinc metal surface during reagent preparation. nih.gov |

Advanced Chromatographic and Mass Spectrometric Approaches for Product Analysis

After the reaction is complete, a thorough analysis of the product mixture is required to determine the yield, purity, and identity of all components. This is typically achieved by hyphenated chromatographic and mass spectrometric techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS): For products that are non-volatile or thermally sensitive, LC-MS is the method of choice. nih.gov High-performance liquid chromatography (HPLC) separates the components in the liquid phase. The eluent is then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.netupce.cz ESI-MS is particularly powerful for studying organozinc species directly from solution, as it can detect ionic intermediates, such as zincate complexes, which play a crucial role in many reactions. nih.govuni-muenchen.de LC-MS/MS provides an additional layer of structural information through controlled fragmentation of selected ions. chromforum.org

| Technique | Separation Principle | Ionization Method (MS) | Typical Application |

| GC-MS | Volatility / Boiling Point | Electron Impact (EI) | Identification and quantification of volatile reaction products (e.g., coupled hydrocarbons, alcohols). uni-muenchen.de |

| LC-MS | Polarity / Partitioning | Electrospray Ionization (ESI) | Analysis of non-volatile products; direct probing of ionic organozinc intermediates from solution. nih.govnih.gov |

| LC-ICP-MS | Polarity / Partitioning | Inductively Coupled Plasma | Quantitative, element-specific detection of metal-containing species. acs.org |

Structural Characterization of Organozinc Complexes and Catalytic Intermediates

Determining the precise three-dimensional structure of this compound itself, as well as any stable complexes or catalytic intermediates, is fundamental to understanding its reactivity.

Multinuclear NMR Spectroscopy: While X-ray diffraction describes the solid state, NMR spectroscopy is the premier tool for structural elucidation in solution. researchgate.net In addition to 1H and 13C NMR, other techniques can be employed. The Schlenk equilibrium, which describes the equilibrium between the organozinc halide (RZnX) and its corresponding diorganozinc (R₂Zn) and zinc halide (ZnX₂) species, can be studied extensively by NMR. nih.gov The exact position of this equilibrium, which profoundly affects reactivity, is influenced by the solvent and the presence of salt additives. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations are often used in conjunction with experimental data to support structural assignments and gain deeper mechanistic insight. nih.govchemrxiv.org DFT can be used to calculate NMR chemical shifts for proposed structures, which can then be compared with experimental spectra to confirm the identity of a specific isomer or complex in solution. mdpi.com

| Technique | Phase | Information Obtained |

| Single-Crystal X-ray Diffraction | Solid | Precise bond lengths, bond angles, coordination geometry, and crystal packing. uu.nl |

| Solution NMR (1H, 13C) | Liquid | Connectivity, symmetry of the molecule in solution, dynamic processes (e.g., equilibria). mdpi.com |

| Density Functional Theory (DFT) | N/A (Computational) | Calculated structures, energies of intermediates, predicted spectroscopic data (e.g., NMR shifts). nih.govchemrxiv.org |

Future Directions and Emerging Research Avenues in Cyclobutylmethyl Zinc Bromide Chemistry

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The Negishi cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and the performance of organozinc reagents like (cyclobutylmethyl)zinc bromide is intrinsically linked to the catalytic system employed. Future research will likely focus on developing novel palladium- and nickel-based catalysts to enhance the reactivity and selectivity of this specific reagent.

The primary challenge in the cross-coupling of secondary alkylzinc halides is the competition between the desired reductive elimination and undesired β-hydride elimination. The development of new biaryldialkylphosphine ligands, such as CPhos, has been shown to effectively promote the reductive elimination pathway for other secondary alkylzinc halides, leading to a higher ratio of the desired coupled product. nih.govmit.edu Future work on this compound would likely involve screening a library of such bulky and electron-rich phosphine (B1218219) ligands to identify the optimal catalyst that minimizes byproduct formation.

Furthermore, the exploration of N-heterocyclic carbene (NHC) ligands could offer significant advantages. NHC-palladium complexes have demonstrated high activity in Negishi couplings, and the modular nature of NHC ligands allows for fine-tuning of steric and electronic properties to suit the specific demands of the cyclobutylmethyl group. researchgate.net The development of catalytic systems that are effective at low catalyst loadings would also be a key area of investigation to improve the economic and environmental viability of processes involving this compound.

Table 1: Potential Catalytic Systems for this compound Cross-Coupling

| Catalyst Type | Ligand Class | Potential Advantages for this compound |

| Palladium-based | Biaryldialkylphosphines (e.g., CPhos) | Promotes reductive elimination over β-hydride elimination. |

| Palladium-based | N-Heterocyclic Carbenes (NHCs) | High catalyst activity and tunability. |

| Nickel-based | Phosphines, NHCs | Lower cost alternative to palladium, potentially different reactivity. |

Applications in Asymmetric Synthesis

The creation of chiral molecules is of paramount importance in medicinal chemistry, and the cyclobutane (B1203170) ring is a key structural motif in several pharmaceutical compounds. nih.gov The development of asymmetric cross-coupling reactions using this compound as a prochiral nucleophile is a promising avenue for future research. This would involve the use of chiral ligands that can effectively control the stereochemical outcome of the reaction.

Carbohydrate-derived chiral ligands have shown promise in the enantioselective addition of dialkylzinc reagents to aldehydes, suggesting their potential applicability in asymmetric Negishi couplings. nih.gov The synthesis and screening of a variety of chiral ligands, including those based on carbohydrate scaffolds or other privileged chiral backbones, could lead to highly enantioselective transformations of this compound. researchgate.net

The development of enantioconvergent coupling reactions, where a racemic starting material is converted into a single enantiomer of the product, would be a particularly valuable goal. This has been achieved for other secondary alkylzinc reagents through the use of chiral NHC-palladium catalysts. researchgate.net Applying this strategy to racemic this compound could provide efficient access to enantioenriched cyclobutane-containing molecules.

Computational Chemistry and Theoretical Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of transition metal-catalyzed reactions. dokumen.pub Future research on this compound would greatly benefit from theoretical studies to understand its reactivity and to guide the rational design of improved catalytic systems.

DFT calculations can provide valuable insights into the key steps of the Negishi coupling mechanism, including oxidative addition, transmetalation, and reductive elimination. For this compound, computational studies could help to understand the factors that influence the competition between reductive elimination and β-hydride elimination. This would involve calculating the activation barriers for these competing pathways with different ligands, providing a theoretical basis for ligand selection. dokumen.pub

Furthermore, computational studies can be employed to investigate the origin of enantioselectivity in asymmetric reactions involving this compound. By modeling the transition states of the enantioselectivity-determining step with different chiral ligands, researchers can gain a deeper understanding of the non-covalent interactions that govern stereochemical control. This knowledge can then be used to design new and more effective chiral ligands.

Table 2: Key Parameters for Computational Studies of this compound Reactions

| Mechanistic Aspect | Computational Method | Information Gained |

| Reaction Pathway | Density Functional Theory (DFT) | Activation energies of elementary steps. |

| Ligand Effects | DFT | Understanding steric and electronic influences. |

| Enantioselectivity | DFT | Origin of stereocontrol in asymmetric reactions. |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation. flinders.edu.auspringernature.com The integration of this compound into continuous flow systems represents a significant area for future research, with the potential to streamline its synthesis and subsequent reactions.

The in-situ generation of organozinc reagents in flow reactors has been successfully demonstrated, mitigating the need to handle and store these often-sensitive compounds. uni-muenchen.de A similar approach could be developed for this compound, where the corresponding bromide is passed through a packed bed of zinc to generate the organozinc reagent on demand. This could then be directly coupled with a stream containing the coupling partner and catalyst in a subsequent reactor. nih.govmit.edu

Furthermore, the development of fully automated synthesis platforms could revolutionize the exploration of this compound chemistry. nih.govchemrxiv.org These platforms can perform multi-step syntheses, including reaction optimization and purification, with minimal human intervention. researchgate.net By incorporating this compound into the chemical inventory of such a system, researchers could rapidly explore its reactivity with a wide range of electrophiles and catalysts, accelerating the discovery of new synthetic methodologies and novel molecules.

Q & A

Q. Data Reference :

| Reagent | Coupling Efficiency (%) with Aryl Bromides | Byproduct Formation (%) |

|---|---|---|

| (Cyclobutylmethyl)ZnBr | 85–92 | 3–5 |

| MethylZnBr | 78–84 | 8–12 |

| PhenylZnBr | 90–95 | 2–4 |

What analytical techniques are critical for characterizing this compound and its reaction intermediates?

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR identify the cyclobutylmethyl moiety (δ 1.5–2.5 ppm for methylene protons; δ 20–30 ppm for quaternary carbons) .

- Mass Spectrometry : ESI-MS detects [ZnBr(C₅H₇)]⁺ ions (m/z ~207) to confirm molecular identity .

- Elemental Analysis : Zinc content quantification ensures stoichiometric purity (>98%) .

Advanced Application : In situ Raman spectroscopy monitors speciation in solution, distinguishing ZnBr₂ byproducts (peaks at 250–300 cm⁻¹) from the target organozinc complex .

How do temperature and solvent polarity influence the stability of this compound in solution?

Q. Advanced Research Focus

- High-Temperature Stability : At >60°C, decomposition via β-hydride elimination forms cyclobutene (detected via GC). Stabilizing additives like TMEDA (tetramethylethylenediamine) chelate zinc, reducing degradation rates by 40% .

- Solvent Effects : THF stabilizes the reagent through Lewis acid-base interactions, whereas non-coordinating solvents (e.g., toluene) accelerate decomposition. Dielectric constant (ε) correlates with stability: ε >7.5 (THF) ensures >90% stability over 24 hours .

Q. Data Reference :

| Solvent | Dielectric Constant (ε) | Decomposition Rate (hr⁻¹) |

|---|---|---|

| THF | 7.6 | 0.02 |

| Toluene | 2.4 | 0.15 |

| DMF | 36.7 | 0.01 |

What are the environmental and safety protocols for handling and disposing of this compound?

Q. Basic Research Focus

- Toxicity Mitigation : Zinc bromide (a byproduct) is acutely toxic to aquatic organisms (LC50 <1 mg/L). Quench reactions with aqueous NaHCO₃ neutralize residual ZnBr₂ before disposal .

- Solidification Techniques : Polymer sorbents (e.g., polyacrylamide) immobilize zinc waste, reducing leaching into groundwater by >95% .

Advanced Consideration : Radiolabeled studies (using ⁶⁵Zn) track environmental persistence, showing soil adsorption coefficients (Kd) of 10³–10⁴ L/kg, necessitating landfill containment strategies .

How is this compound utilized in multicomponent reactions for bioactive molecule synthesis?

Q. Advanced Research Focus

- Pharmaceutical Applications : The reagent enables one-pot syntheses of cyclobutane-containing drugs. For example, coupling with iodobenzene and CO under palladium catalysis yields cyclobutyl aryl ketones, intermediates in anti-inflammatory agents .

- Mechanistic Insight : DFT calculations reveal that the cyclobutylmethyl group’s ring strain lowers activation energy (ΔG‡) for transmetallation by 15–20 kJ/mol compared to cyclohexyl analogs .

What are the challenges in scaling up reactions involving this compound?

Q. Advanced Research Focus

- Exothermicity Control : Large-scale reactions require cryogenic conditions (–20°C) to manage heat release during zinc activation. Continuous flow reactors improve heat dissipation, achieving 90% yield at 100 g scale .

- Byproduct Management : Distillation under reduced pressure (10–20 mmHg) separates volatile cyclobutene byproducts from the product stream .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.